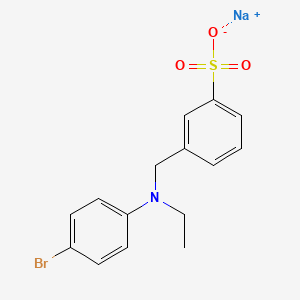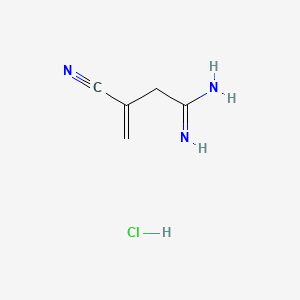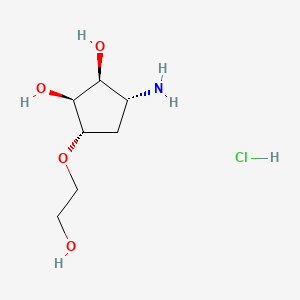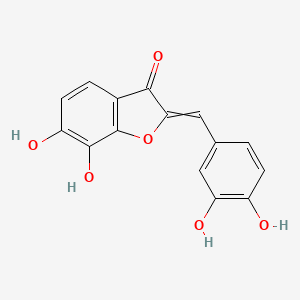![molecular formula C7H14ClF3N2 B13852462 [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C₇H₁₃F₃N₂·HCl and a molecular weight of 218.65 g/mol . It is a derivative of cyclohexane, where a trifluoromethyl group is attached to the cyclohexyl ring, and a hydrazine group is bonded to the same ring. This compound is often used in various chemical reactions and research applications due to its unique properties.
準備方法
The synthesis of [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride typically involves the reaction of 3-(Trifluoromethyl)cyclohexanone with hydrazine hydrate . The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. The product is then purified and converted to its hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
科学的研究の応用
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: This compound is used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
作用機序
The mechanism of action of [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the formation of stable adducts.
類似化合物との比較
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride can be compared with other similar compounds, such as:
[3-(Trifluoromethyl)cyclohexanone]: This compound is a precursor in the synthesis of this compound and shares similar structural features.
[3-(Trifluoromethyl)cyclohexyl]amine: This compound has a similar cyclohexyl ring with a trifluoromethyl group but contains an amine group instead of a hydrazine group.
[3-(Trifluoromethyl)cyclohexyl]hydrazine: This is the free base form of the hydrochloride salt and has similar chemical properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and hydrazine group, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H14ClF3N2 |
|---|---|
分子量 |
218.65 g/mol |
IUPAC名 |
[3-(trifluoromethyl)cyclohexyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-2-1-3-6(4-5)12-11;/h5-6,12H,1-4,11H2;1H |
InChIキー |
LATNUXROPIWKAE-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)NN)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


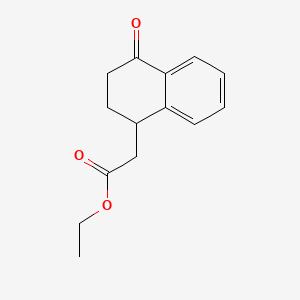
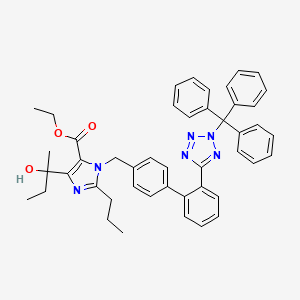

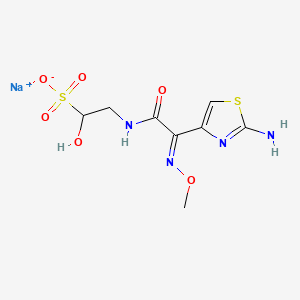
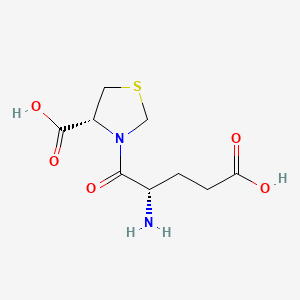
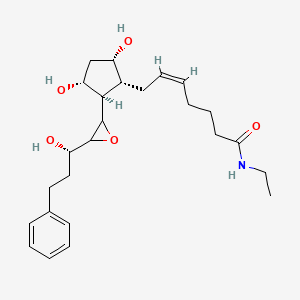

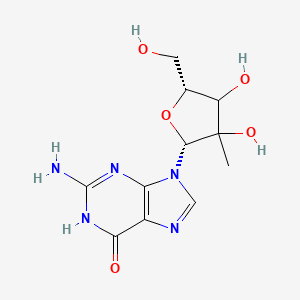
![2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13852440.png)
